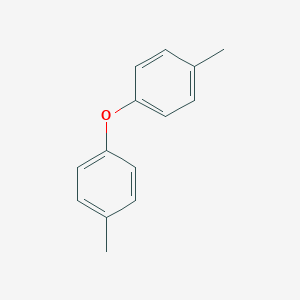
p-Tolyl ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of p-Tolyl ether has been achieved through different methodologies. Microwave irradiation has proven to be an effective method, with one study reporting an average yield of 92.4% under optimized conditions, including solvent dosage and reaction time (Wang Yi-hui, 2007). Another approach involves phase transfer catalysis under microwave irradiation, which has led to an even higher average yield of 96.21% (Peng Shao-hui, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of p-Tolyl ether and related compounds have been conducted using various spectroscopic techniques. For example, IR spectroscopic analysis has been utilized for characterizing the synthesized p-Tolyl benzyl ether, confirming the expected molecular structure and functional groups (Wang Yi-hui, 2007).
Chemical Reactions and Properties
p-Tolyl ether undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it can participate in oxidative carbon-carbon bond formation, leading to the creation of quaternary centers and facilitating the synthesis of complex organic molecules (M. Clift et al., 2007). Additionally, its reaction with dimethyl ether for selective detection has been explored, showcasing its unique reactivity and potential applications in analytical chemistry (T. Heath et al., 1991).
Physical Properties Analysis
The physical properties of p-Tolyl ether, such as melting point and solubility, have been characterized in relation to its synthesis and applications. For example, the melting point has been used as a criterion for purity and identification of the synthesized product (Wang Yi-hui, 2007).
Chemical Properties Analysis
The chemical properties of p-Tolyl ether, including reactivity and stability, are crucial for its applications in organic synthesis and materials science. Its ability to participate in a wide range of reactions, from simple substitutions to complex oxidative bond formations, underscores its chemical versatility and importance as a synthetic intermediate (M. Clift et al., 2007).
Wissenschaftliche Forschungsanwendungen
Application 1: Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction
- Summary of the Application : p-Tolyl ether is used in the synthesis of mono- and bis-pyrazole compounds, which serve as ligands in the Pd-catalysed Suzuki–Miyaura cross-coupling reaction . These compounds bear flexible p-tolyl ether and rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbones .
- Methods of Application or Experimental Procedures : The synthesis of these new pyrazolyl analogues was accomplished following an Ullmann coupling protocol . A simple catalytic system based on Pd (OAc) 2 / 2a was developed, which efficiently catalyses the Suzuki–Miyaura reaction of aryl halides and aryl boronic acids .
- Results or Outcomes : The symmetrical bis-pyrazolyl and the hybrid imidazolyl–pyrazolyl analogues were found to be the most active among the new ligands evaluated in the Pd-catalysed Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids . This reaction provides moderate to excellent yields of the corresponding cross-coupling products .
Application 2: Organogelator
- Summary of the Application : p-Tolyl glycerol ether is used as an organogelator, a low molecular mass organic compound capable of gelling organic liquids .
- Methods of Application or Experimental Procedures : The organogel is formed by dissolving p-Tolyl glycerol ether in a hydrocarbon medium .
- Results or Outcomes : The organogel formed by p-Tolyl glycerol ether is stable and transparent, with good quantitative characteristics of gelling abilities . The gelling abilities are strongly dependent on the chiral characteristics of the gelator .
Application 3: Formation of Conformationally Chiral Molecules
- Summary of the Application : Di-p-tolyl ether is used to form conformationally chiral molecules in the solid state .
- Methods of Application or Experimental Procedures : The chirality of 1,3-dimethyl-2-phenoxybenzene arises from the formation of supramolecular helices .
- Results or Outcomes : The formation of these chiral molecules can be controlled by the use of di-p-tolyl ether .
Application 4: Synthesis of DPEphos and Xantphos Ligands
- Summary of the Application : p-Tolyl ether is used in the synthesis of DPEphos and Xanthphos ligands . These ligands are pyrazolyl analogues bearing flexible p-tolyl ether and rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbones .
- Methods of Application or Experimental Procedures : The synthesis of these new pyrazolyl analogues was accomplished following an Ullmann coupling protocol . A simple catalytic system based on Pd (OAc) 2 / 2a was developed, which efficiently catalyses the Suzuki–Miyaura reaction of aryl halides and aryl boronic acids .
- Results or Outcomes : The symmetrical bis-pyrazolyl and the hybrid imidazolyl–pyrazolyl analogues were found to be the most active among the new ligands evaluated in the Pd-catalysed Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids . This reaction provides moderate to excellent yields of the corresponding cross-coupling products .
Application 5: Commercial Availability
- Summary of the Application : p-Tolyl ether is commercially available and can be purchased from chemical suppliers .
- Methods of Application or Experimental Procedures : As a commercially available product, p-Tolyl ether can be used directly in various chemical reactions without the need for prior synthesis .
- Results or Outcomes : The availability of p-Tolyl ether simplifies the process of obtaining this compound for use in various chemical reactions, reducing the time and resources required for synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGNUFMPSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061800 | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl ether | |
CAS RN |
1579-40-4 | |
| Record name | 1,1′-Oxybis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-oxybis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

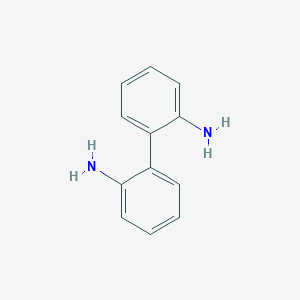
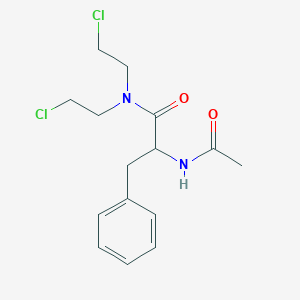
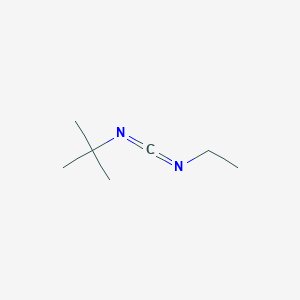
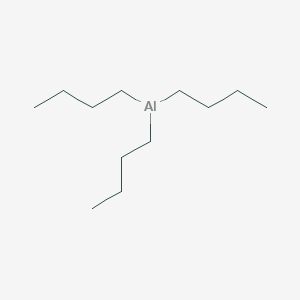
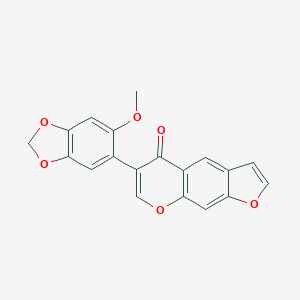
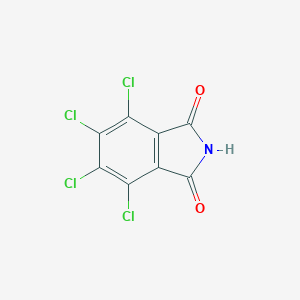
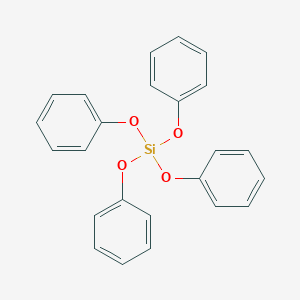
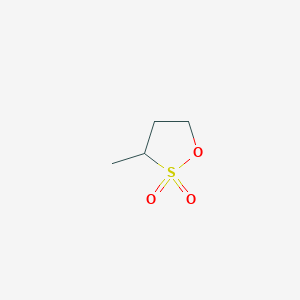
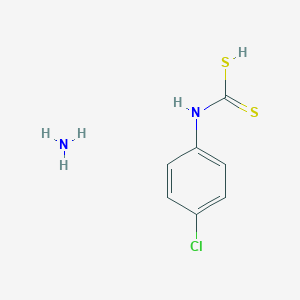
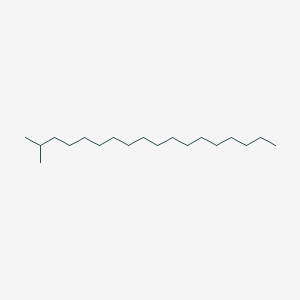
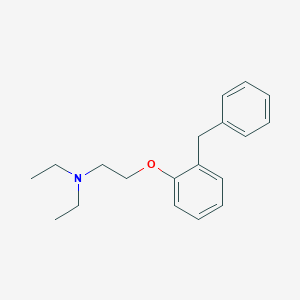
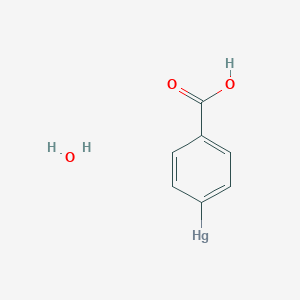

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)